molecular formula C16H18N2O3 B1518965 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide CAS No. 1018277-32-1

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Cat. No. B1518965
CAS RN: 1018277-32-1
M. Wt: 286.33 g/mol
InChI Key: IPWJAGDYKYKQDV-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” is a chemical compound with the CAS Number: 1018277-32-1 . It has a molecular weight of 286.33 .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” is complex, with multiple functional groups. It includes an amine group (NH2), a benzamide group, and a methoxyphenoxy group .


Physical And Chemical Properties Analysis

The compound “2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide” has a molecular weight of 286.33 . It is stored at a temperature of 2

Scientific Research Applications

Metalloligands in Magnetism

The research on metalloligands, such as those derived from ligands similar to 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, has been applied to design single-molecule magnets (SMMs) and single-chain magnets (SCMs). These compounds, when coordinated with copper ions and lanthanide salts, form tetranuclear complexes and 1D chains exhibiting SMM and SCM behaviors. This indicates potential applications in quantum computing and information storage (Costes, Vendier, & Wernsdorfer, 2010).

Chemoselective N-benzoylation

The N-benzoylation of aminophenols, a process related to the synthesis of benzamides including compounds like 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, is significant for creating compounds of biological interest. This chemoselective process has been employed to produce N-(2-hydroxyphenyl)benzamides, indicating their relevance in developing pharmacologically active molecules (Singh, Lakhan, & Singh, 2017).

Organogels and Photophysical Applications

Research on perylenetetracarboxylic diimide compounds, which share structural motifs with 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, has led to the development of fluorescent gels. These gels, formed by compounds with specific hydrophobic and hydrophilic groups, exhibit properties that are useful in photophysical studies and material science, demonstrating their potential in sensor technologies and optoelectronic applications (Wu et al., 2011).

Antimycobacterial Compounds

A series of benzamides were synthesized and screened for antimycobacterial activity, showcasing the potential of amino-substituted benzamides in treating mycobacterial infections. Compounds with specific structural features exhibited higher activity against Mycobacterium species than standard treatments, highlighting their significance in developing new antimicrobial agents (Tengler et al., 2013).

Antioxidant Agents

A study on N-arylbenzamides with methoxy and hydroxy groups revealed their excellent antioxidative properties. These compounds, including variants of 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide, showed promising results as potential antioxidants, surpassing reference molecules in DPPH and FRAP assays. This research paves the way for developing new antioxidant agents based on the benzamide scaffold (Perin et al., 2018).

properties

IUPAC Name

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWJAGDYKYKQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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